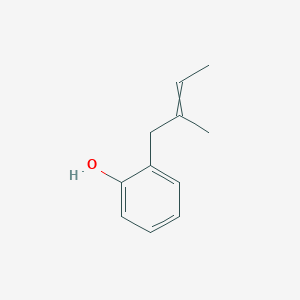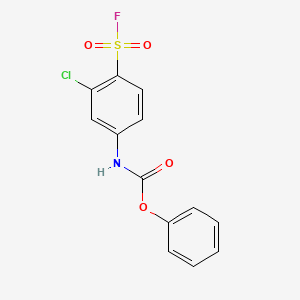
phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a phenyl group attached to a carbamate moiety, which is further substituted with a 3-chloro-4-fluorosulfonylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate typically involves the reaction of phenyl isocyanate with 3-chloro-4-fluorosulfonylphenol. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The carbamate moiety can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to different sulfonyl derivatives .
Wissenschaftliche Forschungsanwendungen
Phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of normal cellular processes, resulting in the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl N-(3-chloro-4-methylphenyl)carbamate
- Phenyl N-(3-chloro-4-methoxyphenyl)carbamate
- Phenyl N-(3-chloro-4-ethylphenyl)carbamate
Uniqueness
Phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate is unique due to the presence of both chloro and fluoro substituents on the sulfonylphenyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds. These unique properties make it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
21322-78-1 |
|---|---|
Molekularformel |
C13H9ClFNO4S |
Molekulargewicht |
329.73 g/mol |
IUPAC-Name |
phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C13H9ClFNO4S/c14-11-8-9(6-7-12(11)21(15,18)19)16-13(17)20-10-4-2-1-3-5-10/h1-8H,(H,16,17) |
InChI-Schlüssel |
HPUSNYDLTAIWLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)S(=O)(=O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


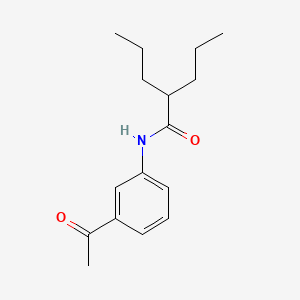
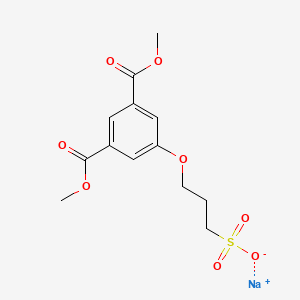
![5,11-dioxapentacyclo[7.3.2.02,8.04,6.010,12]tetradeca-1(12),2,4(6),7,9-pentaene](/img/structure/B14697512.png)
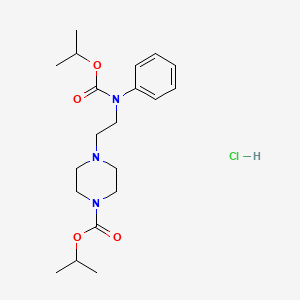

![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)


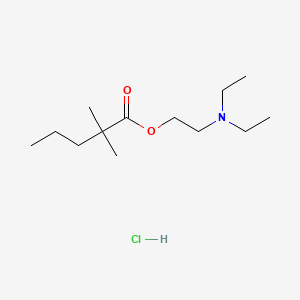
![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
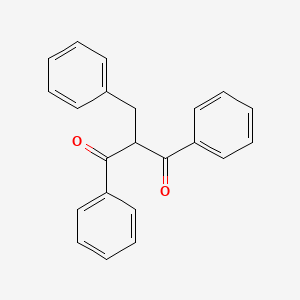
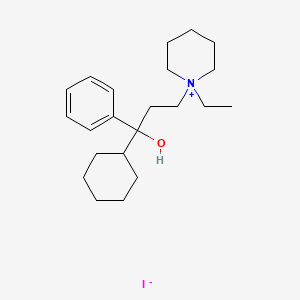
![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)
